molecular formula C9H11N3 B12958127 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile

Cat. No.: B12958127
M. Wt: 161.20 g/mol
InChI Key: DXDXQVLZEURDHT-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is an organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile typically involves the reaction of 5-methylpyridazine with appropriate alkylating agents. One common method involves the alkylation of 5-methylpyridazine with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methyl groups on the pyridazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Pyridazinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Pyridazine derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A more complex compound with additional heterocyclic rings.

Uniqueness

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyridine or other heterocyclic rings. The specific arrangement of functional groups in this compound can lead to unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-2-(5-methylpyridazin-3-yl)propanenitrile

InChI

InChI=1S/C9H11N3/c1-7-4-8(12-11-5-7)9(2,3)6-10/h4-5H,1-3H3

InChI Key

DXDXQVLZEURDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C(C)(C)C#N

Origin of Product

United States

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